molecular formula C7H4N2O2 B078329 3-Nitrobenzonitrile CAS No. 12402-46-9

3-Nitrobenzonitrile

Cat. No. B078329
CAS RN: 12402-46-9
M. Wt: 148.12 g/mol
InChI Key: RUSAWEHOGCWOPG-UHFFFAOYSA-N
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Description

3-Nitrobenzonitrile is a compound useful in organic synthesis . It is also used as a pharmaceutical intermediate and as a synthetic and fine chemical intermediate .


Molecular Structure Analysis

The crystal structure of 3-nitrobenzonitrile, C7H4N2O2, was elucidated by low-temperature single-crystal X-ray diffraction. The compound crystallizes in the Sohncke space group P21 and features two molecules in the unit cell .


Chemical Reactions Analysis

3-Nitrobenzonitrile has been used in the mechanochemical catalytic transfer hydrogenation (CTH) of aromatic nitro compounds using readily available and cheap ammonium formate as the hydrogen source . This technique has demonstrated considerable signal enhancement for most of the compounds analyzed, thus improving its competitiveness towards the well-established and dominating ESI-MS technique .

Scientific Research Applications

  • Thermophysical Studies : 3-Nitrobenzonitrile was studied to understand its thermophysical behavior, including heat capacities and enthalpies of transitions, which are crucial in determining its stability and reactions under different temperatures (Jiménez et al., 2002).

  • Mass Spectrometry : It has been used as a dopant to enhance the sensitivity of easy ambient sonic-spray ionization mass spectrometry, a technique used for the detection and analysis of various substances in a sample. This demonstrates its role in improving analytical methods (Santos et al., 2016).

  • Hydrogenation Studies : The compound's behavior during hydrogenation processes was investigated, particularly in the presence of Raney nickel catalyst. This research is significant for understanding its reactivity and potential applications in chemical synthesis (Koprivova & Červený, 2008).

  • Molecular Structure Analysis : The effects of electron-withdrawing groups on the molecular structure of 3-Nitrobenzonitrile were explored using rotational spectroscopy. Such studies are important for understanding how the compound interacts at the molecular level and its potential modifications (Graneek et al., 2018).

  • Solubility and Mixing Properties : The solubility of 3-Nitrobenzonitrile in various organic solvents was measured, and its mixing properties were analyzed. Understanding the solubility is crucial for its application in different solvents and for various chemical processes (Chen et al., 2017).

  • Vibrational Analysis : A study focused on the experimental and theoretical vibrational frequencies of 4-chloro-3-nitrobenzonitrile, which helps in understanding the dynamic aspects of the compound and its derivatives (Sert et al., 2013).

  • Preferential Solvation : Research on the preferential solvation of 3-Nitrobenzonitrile in binary solvent mixtures provides insights into its interactions with solvents at a molecular level, important for predicting its behavior in various environments (Zheng et al., 2018).

  • Triboluminescence Study : The triboluminescence spectra of 3-Nitrobenzonitrile were examined, revealing its potential in various applications such as in sensors and displays (Sweeting et al., 1992).

Safety And Hazards

3-Nitrobenzonitrile is considered hazardous. It is fatal if swallowed, harmful in contact with skin, and toxic if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3-nitrobenzonitrile
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InChI

InChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RUSAWEHOGCWOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID5060697
Record name Benzonitrile, 3-nitro-
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Molecular Weight

148.12 g/mol
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Physical Description

Pale yellow powder with an almond-like odor; [Alfa Aesar MSDS]
Record name 3-Nitrobenzonitrile
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Vapor Pressure

0.00217 [mmHg]
Record name 3-Nitrobenzonitrile
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Product Name

3-Nitrobenzonitrile

CAS RN

619-24-9
Record name 3-Nitrobenzonitrile
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Synthesis routes and methods

Procedure details

A mixture of 4-[2-hydroxy-1-(hydroxymethyl)ethylamino]-3-nitrobenzonitrile (1.35 g), 2,2-dimethoxypropane (1.4 g) and p-toluenesulfonic acid (10 mg) in anhydrous dichloromethane (30 mL) was stirred at ambient temperature for 8 hours. The mixture was poured into water and extracted with chloroform. The organic layer was washed with brine and dried over magnesium sulfate. After evaporation of the solvent, the residue was triturated with diethyl ether to give 4-[(2,2-dimethyl-1,3-dioxan-5-yl)amino[-3-nitrobenzonitrile (1.3 g) as yellow powders.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
832
Citations
Y Sert, Ç Çırak, F Ucun - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
In the present study, the experimental and theoretical harmonic and anharmonic vibrational frequencies of 4-chloro-3-nitrobenzonitrile were investigated. The experimental FT-IR (400–…
Number of citations: 51 www.sciencedirect.com
JB Graneek, WC Bailey, M Schnell - Physical Chemistry Chemical …, 2018 - pubs.rsc.org
… The rotational spectra of 2- and 3-nitrobenzonitrile were recorded via chirped-pulse Fourier … These assignments allowed for the structural determination of 2- and 3-nitrobenzonitrile via …
Number of citations: 11 pubs.rsc.org
J Chen, G Chen, M Zheng, H Zhao - Journal of Chemical & …, 2017 - ACS Publications
… for 3-nitrobenzonitrile and 4-nitrobenzonitrile in different solvents is required. On the other hand, 3-nitrobenzonitrile is … process of 3-nitrobenzonitrile and 4-nitrobenzonitrile mixtures. …
Number of citations: 5 pubs.acs.org
K Kanaki, SA Pergantis - Rapid Communications in Mass …, 2014 - Wiley Online Library
… The additive used is 3‐nitrobenzonitrile (3‐NBN), which has recently been used with success in a new ionization approach named matrix‐assisted ionization vacuum. In order to …
G Han, L Han, R Lu, M Zhang, H Wang - … Crystallographica Section E …, 2008 - scripts.iucr.org
The asymmetric unit of the title compound, C8H6N2O2, contains two independent molecules, the aromatic rings of which are oriented at a dihedral angle of 1.68 (3). Intramolecular C—H…
Number of citations: 11 scripts.iucr.org
M Zheng, J Chen, R Xu, G Chen, Y Cong… - Journal of Chemical & …, 2018 - ACS Publications
… The mixed solvents may alter the solubility of 3-nitrobenzonitrile… to report the solubility of 3-nitrobenzonitrile in solvent mixtures of … of 3-nitrobenzonitrile in these binary mixtures analyzed. …
Number of citations: 2 pubs.acs.org
JJ Blanksma, EM Petri - … des Travaux Chimiques des Pays‐Bas, 1947 - Wiley Online Library
… 3-Nitrobenzonitrile lo) is prepared by dissolving benzonitrile (5 g) in fuming nitric acid (25 cm3) warming for W hour to 60" and pouring the mixture into water. The precipitate is …
Number of citations: 10 onlinelibrary.wiley.com
MA Palafox, D Kattan… - Journal of …, 2023 - Taylor & Francis
Full article: Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral …
Number of citations: 4 www.tandfonline.com
P Jiménez, MV Roux, JZ Dávalos, M Temprado - Thermochimica acta, 2002 - Elsevier
… interval between 268.2 and 300.2 K, the experimental heat capacities are represented by the curve C p, m =131.2−0.2613T+0.0013T 2 For the solid phase of 3-nitrobenzonitrile …
Number of citations: 16 www.sciencedirect.com
Y Wang, K Fan, C Li, C Ge - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C13H9N3O2, the aromatic rings are twisted with respect to each other, making a dihedral angle of 49.41 (9). The nitro group and the nitrile group are nearly in the …
Number of citations: 6 scripts.iucr.org

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